molecular formula C22H17NO4S B1672144 2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid CAS No. 325850-81-5

2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid

Cat. No.: B1672144
CAS No.: 325850-81-5
M. Wt: 391.4 g/mol
InChI Key: GMVZUCHUOYUMLL-UHFFFAOYSA-N
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Description

GRI977143 is a chemical compound known for its role as a selective agonist for the lysophosphatidic acid receptor 2 (LPA2). This compound has garnered attention due to its potential therapeutic applications, particularly in the field of apoptosis inhibition and cell survival pathways .

Biochemical Analysis

Biochemical Properties

GRI-977143 plays a crucial role in biochemical reactions by interacting with the LPA2 receptor . It is selective for LPA2, having no activity at LPA1, LPA3, LPA4, and LPA5 at concentrations up to 10 μM . It is an effective stimulator of extracellular signal-regulated kinase 1/2 activation and promotes the assembly of a macromolecular signaling complex consisting of LPA2, Na±H+ exchange regulatory factor 2, and thyroid receptor interacting protein 6 .

Cellular Effects

GRI-977143 has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce activation of caspases 3, 7, 8, and 9 and inhibit poly (ADP-ribose)polymerase 1 cleavage and DNA fragmentation in different extrinsic and intrinsic models of apoptosis . It also influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, GRI-977143 exerts its effects through binding interactions with the LPA2 receptor . It activates the ERK1/2 survival pathway and inhibits activation of caspases, thereby playing a role in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

The effects of GRI-977143 change over time in laboratory settings. It has been shown to be effective in reducing activation of caspases and inhibiting DNA fragmentation when applied for 24-72 hours .

Dosage Effects in Animal Models

The effects of GRI-977143 vary with different dosages in animal models

Metabolic Pathways

Given its interaction with the LPA2 receptor, it is likely involved in lipid signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GRI977143 involves multiple steps, starting with the preparation of the core structure, 2-[[3-(1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of GRI977143 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GRI977143 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

GRI977143 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the LPA2 receptor and its signaling pathways.

    Biology: Investigated for its role in cell survival, apoptosis inhibition, and signal transduction.

    Medicine: Potential therapeutic applications in treating diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cancers.

    Industry: Utilized in the development of new drugs targeting the LPA2 receptor

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GRI977143

GRI977143 is unique in its high selectivity for the LPA2 receptor and its potent anti-apoptotic effects. Unlike other compounds that may target multiple LPA receptors, GRI977143’s specificity allows for more precise modulation of LPA2-mediated pathways, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c24-20-16-9-3-6-14-7-4-10-17(19(14)16)21(25)23(20)12-5-13-28-18-11-2-1-8-15(18)22(26)27/h1-4,6-11H,5,12-13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVZUCHUOYUMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148508
Record name 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325850-81-5
Record name 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325850-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GRI-977143
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[3-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)propyl]thio]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 325850-81-5
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Record name GRI-977143
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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